1-Ethylimidazolidin-2-one

Description

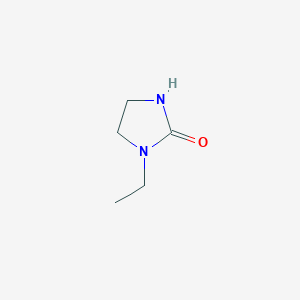

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPYRFXQDUFQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463977 | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-69-5 | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethylimidazolidin 2 One and Its Derivatives

Classical and Contemporary Synthesis Pathways

The formation of the imidazolidin-2-one scaffold is typically achieved through the construction of the five-membered ring by forming key carbon-nitrogen bonds.

The most direct approach to the imidazolidin-2-one core involves the cyclization of a linear precursor containing two nitrogen atoms separated by a two-carbon backbone.

1,1'-Carbonyldiimidazole (CDI) is a widely used and efficient reagent for the synthesis of imidazolidin-2-ones. mdpi.com It acts as a phosgene (B1210022) equivalent to introduce the carbonyl group into a 1,2-diamine precursor, leading to cyclization. mdpi.com CDI is favored because its byproducts, carbon dioxide and imidazole, are benign and easily removed, making it suitable for large-scale synthesis. mdpi.comresearchgate.net

This method has been successfully applied in the synthesis of various derivatives, including those with potential antihyperglycemic activity. mdpi.com A notable application is in pseudo-multicomponent protocols where a diamine is generated in situ, followed by cyclization with CDI. For instance, 1,3-disubstituted imidazolidin-2-ones can be synthesized from a diamine, which is itself formed via the reduction of a Schiff base. The final cyclization step with CDI often proceeds with high efficiency. mdpi.comnih.gov The reaction conditions can be optimized; for example, using dichloromethane (B109758) (DCM) as a solvent at 40 °C can lead to yields as high as 98%. mdpi.com

| Starting Diamine Precursor | Product | Cyclization Yield (%) | Overall Yield (%) |

|---|---|---|---|

| (R,R)-N1-benzylcyclohexane-1,2-diamine | (4aR,7aS)-1-Benzyloctahydro-2H-benzo[d]imidazol-2-one | 98 | 81 |

| (R,R)-N1-(benzyloxy)cyclohexane-1,2-diamine | (4aR,7aS)-1-(Benzyloxy)octahydro-2H-benzo[d]imidazol-2-one | 84 | 70 |

| (R,R)-N1-(4-methylphenoxy)cyclohexane-1,2-diamine | (4aR,7aS)-1-(p-Tolyloxy)octahydro-2H-benzo[d]imidazol-2-one | 63 | 55 |

The intramolecular cyclization of substituted ureas provides another robust pathway to imidazolidin-2-ones. This approach involves forming a linear urea (B33335) derivative that already contains the necessary N-C-N-C-C backbone and then inducing ring closure.

A significant method in this category is the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.govmdpi.com The reaction proceeds through the in situ generation of a cyclic N-acyliminium ion intermediate from the urea precursor. This electrophilic intermediate is then trapped by a nucleophile. The reaction demonstrates excellent regioselectivity, typically yielding 4-substituted imidazolidin-2-ones. nih.gov The process is generally carried out by refluxing the urea and nucleophile in a solvent like toluene (B28343) with an acid catalyst such as trifluoroacetic acid (TFA). nih.govmdpi.com

| Urea Precursor | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1-Phenyl-3-(2,2-diethoxyethyl)urea | Sesamol | 4-(6-Hydroxybenzo[d] mdpi.comCurrent time information in Bordeaux, FR.dioxol-5-yl)-1-phenylimidazolidin-2-one | 72 |

| 1-(4-Chlorophenyl)-3-(2,2-diethoxyethyl)urea | Sesamol | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d] mdpi.comCurrent time information in Bordeaux, FR.dioxol-5-yl)imidazolidin-2-one | 70 |

| 1-(2,2-Diethoxyethyl)urea | Phloroglucinol | 4-(2,4-Dihydroxyphenyl)imidazolidin-2-one | 85 |

Intramolecular amidation, or hydroamidation, of unsaturated ureas is an atom-economical strategy for synthesizing imidazolidin-2-ones. acs.orgacs.org This method involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule.

Propargylic ureas have been extensively studied as precursors for this transformation. acs.orgacs.org While many protocols require transition metal catalysts, organocatalytic versions have been developed that offer a more sustainable alternative. The phosphazene base BEMP has been identified as a highly effective organocatalyst for the intramolecular hydroamidation of propargylic ureas, achieving excellent yields under ambient conditions with remarkably short reaction times. acs.orgacs.org This reaction displays high chemo- and regioselectivity, favoring the 5-exo-dig cyclization to form the five-membered imidazolidin-2-one ring. acs.org

Another important variation is the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgnih.gov This reaction is powerful as it forms both a C-C and a C-N bond in a single step to close the ring, generating two new stereocenters. organic-chemistry.org The process typically involves reacting an N-allylurea with an aryl bromide in the presence of a palladium catalyst, such as Pd₂(dba)₃ with a Xantphos ligand, and a base like NaOtBu. organic-chemistry.orgnih.gov

| Substrate (Propargylic Urea) | Product | Time | Yield (%) |

|---|---|---|---|

| 1-Allyl-1-prop-2-yn-1-yl-3-phenylurea | 1-Allyl-5-methylene-3-phenylimidazolidin-2-one | 1 min | 98 |

| 1-Prop-2-yn-1-yl-1,3-diphenylurea | 5-Methylene-1,3-diphenylimidazolidin-2-one | 1 min | 99 |

| 1-(1-Phenylprop-2-yn-1-yl)-1,3-diphenylurea | 5-Methylene-1,3,4-triphenylimidazolidin-2-one | 1 min | 89 |

| 1-(But-2-yn-1-yl)-1,3-diphenylurea | 5-Ethylidene-1,3-diphenylimidazolidin-2-one | 10 min | 97 |

The Goldberg–Ullmann reaction and its modern variants are powerful tools for forming carbon-nitrogen bonds, which are crucial for the synthesis of N-substituted imidazolidin-2-ones. The classical Goldberg reaction involves the copper-catalyzed coupling of an amine with an aryl halide, often at high temperatures. wikipedia.orgscispace.com This methodology provides a route to N-aryl imidazolidin-2-ones by coupling an existing imidazolidin-2-one core with an aryl halide or, in principle, by forming the ring through an intramolecular C-N coupling.

More contemporary methods often utilize palladium catalysts, which can operate under milder conditions and with greater functional group tolerance. nih.gov A prime example that falls into the category of a Goldberg-Ullmann type transformation is the palladium-catalyzed carboamination of N-allylureas. organic-chemistry.orgnih.gov This reaction effectively couples the urea nitrogen with one carbon of the allyl group while simultaneously forming a new C-C bond with an aryl group from an aryl bromide. organic-chemistry.org This transformation is highly valuable as it constructs the substituted heterocyclic ring with significant complexity in a single step. The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos being highly effective. organic-chemistry.org

| N-Allylurea Substrate | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1-Allyl-1,3-diphenylurea | 4-Bromotoluene | 1,3-Diphenyl-4-(p-tolyl)methylimidazolidin-2-one | 59 |

| 1-Allyl-1-phenyl-3-(p-tolyl)urea | 4-Bromobenzonitrile | 4-((4-Cyanophenyl)methyl)-1-phenyl-3-(p-tolyl)imidazolidin-2-one | 80 |

| 1-Allyl-3-benzyl-1-phenylurea | 4-Bromo-tert-butylbenzene | 4-((4-(tert-Butyl)phenyl)methyl)-3-benzyl-1-phenylimidazolidin-2-one | 87 |

| 1-Allyl-3-cyclohexyl-1-phenylurea | Methyl 4-bromobenzoate | 4-((4-(Methoxycarbonyl)phenyl)methyl)-3-cyclohexyl-1-phenylimidazolidin-2-one | 86 |

One-pot multicomponent reactions (MCRs) represent a highly efficient and sustainable approach to complex molecules by combining three or more reactants in a single reaction vessel. rsc.orgnih.gov These protocols are advantageous as they reduce waste, save time, and are operationally simple. rsc.org

Several MCRs have been developed for the synthesis of imidazolidin-2-one derivatives. A notable example is a pseudo-MCR for 1,3-disubstituted imidazolidin-2-ones that begins with the in situ formation of a Schiff base from a diamine, followed by reduction and subsequent cyclization with CDI, all in one pot. mdpi.comnih.gov This method has been shown to be sustainable and efficient, with yields ranging from 55% to 81%. nih.gov

Another innovative one-pot, three-component protocol involves the reaction of ninhydrin, malononitrile, and various diamines in water under catalyst-free conditions. rsc.orgnih.gov This green chemistry approach proceeds at room temperature with short reaction times and results in high yields (73–98%) of complex products like imidazolidin-2-ylidene-indenediones. The workup is simple, and it avoids the need for column chromatography. rsc.org Furthermore, one-pot protocols have been demonstrated for the synthesis of imidazolidin-2-ones from propargylic amines and isocyanates, showcasing the versatility of this strategy. acs.orgacs.org

Cyclization Reactions for Imidazolidin-2-one Ring Formation

Functionalization and Derivatization Strategies

The imidazolidin-2-one scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through functionalization at its nitrogen atoms.

N-Alkylation and Acylation of the Imidazolidin-2-one Ring

N-alkylation and N-acylation are fundamental strategies for modifying the imidazolidin-2-one ring. N-acylation can be achieved by reacting the imidazolidin-2-one with acyl chlorides or anhydrides, often in the presence of a base. tandfonline.comjournals.co.za For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) can yield 1-benzoyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one. arkat-usa.org The choice of solvent and temperature can significantly impact the reaction's efficiency. arkat-usa.org A novel approach utilizes N-acylbenzotriazoles as acylating agents in the presence of potassium carbonate, offering a milder alternative to traditional methods that use acyl chlorides, which can be unstable or difficult to prepare. tandfonline.comtandfonline.com This method has been shown to be effective for a variety of N-acylbenzotriazoles, including those with both alkyl and aryl substituents, leading to moderate to good yields of 1-acylimidazolidin-2-ones. tandfonline.com

N-alkylation is another common modification. For example, N-allylureas, which are precursors for some imidazolidin-2-one syntheses, can be prepared by reacting an allylic amine with an isocyanate. nih.gov

Synthesis via Schiff Base Intermediates

The formation of Schiff bases is a key step in several synthetic routes to imidazolidin-2-ones. One prominent method involves the reaction of a 1,2-diamine with an aldehyde to form a Schiff base, which is then reduced and cyclized. mdpi.comnih.govresearchgate.netresearchgate.net For example, trans-(R,R)-diaminocyclohexane can react with two equivalents of an aromatic aldehyde to form a Schiff base. mdpi.com This intermediate is then reduced, typically with a reducing agent like sodium borohydride, to yield the corresponding N,N'-disubstituted diamine. mdpi.com The final step is cyclization with a carbonylating agent such as carbonyldiimidazole (CDI) to form the 1,3-disubstituted imidazolidin-2-one. mdpi.comnih.govresearchgate.netresearchgate.net This multi-step process can also be performed as a pseudo-multicomponent one-pot reaction, enhancing its efficiency. mdpi.comnih.govresearchgate.netresearchgate.net

Another approach involves the synthesis of new imidazolidine (B613845) derivatives from the reaction of (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide with diaminoalkanes, which proceeds through the formation of intermediates that subsequently ring-close to form the desired products. researchgate.net

Introduction of Complex Side Chains (e.g., Pyrrolidin-1-yl ethyl, Piperidinyl, Trifluoromethylpiperidinyl)

The introduction of complex side chains onto the imidazolidin-2-one ring is crucial for developing compounds with specific properties. These side chains can be introduced through various synthetic strategies.

Pyrrolidin-1-yl ethyl: While direct synthesis examples for a pyrrolidin-1-yl ethyl side chain on 1-ethylimidazolidin-2-one were not found in the provided search results, analogous syntheses of complex N-substituted imidazolidin-2-ones suggest that this could be achieved by reacting 1-ethyl-3-(2-haloethyl)imidazolidin-2-one with pyrrolidine. The synthesis of related structures, such as novel benzylated (pyrrolidin-2-one) derivatives, has been reported. acs.org

Piperidinyl: The synthesis of 1-(piperidin-4-yl)imidazolidine-2,4-dione (B8737223) typically involves the reaction of piperidine (B6355638) derivatives with imidazolidine-2,4-dione precursors. One method involves the cyclization of appropriate precursors under controlled conditions. A multi-step synthesis starting from 4-piperidone (B1582916) hydrochloride has also been described for a related fused system, 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one. google.com This process involves the protection of the piperidine nitrogen, reduction amination, and a final Curtius rearrangement. google.com

Trifluoromethylpiperidinyl: The synthesis of molecules containing a trifluoromethylpiperidinyl group attached to an imidazolidine ring has been described. For instance, 1-(2-ethoxyphenyl)-3-{[3-(trifluoromethyl)piperidin-1-yl]methyl}imidazolidine-2,4,5-trione is a known compound. molport.com The synthesis of 5-trifluoromethyl-piperidin-2-one, a potential precursor, can be achieved through the hydrogenation of 5-trifluoromethyl-2-pyridinol. google.com

The following table summarizes the synthesis of imidazolidin-2-one derivatives with complex side chains:

| Derivative | Starting Materials | Key Reaction Steps |

|---|---|---|

| 1-(Piperidin-4-yl)imidazolidine-2,4-dione | Piperidine derivatives, imidazolidine-2,4-dione precursors | Cyclization |

| 1-Piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one | 4-Piperidone hydrochloride, di-tert-butyl dicarbonate | Protection, reduction amination, Curtius rearrangement google.com |

Generation of Fused Heterocyclic Systems

Imidazolidin-2-ones can serve as building blocks for the creation of more complex, fused heterocyclic systems. A notable method involves a four-step sequence starting from bicyclic or tricyclic ketones. nih.gov This process includes the formation of a spirohydantoin via the Bucherer-Berg reaction, followed by N-alkylation of the hydantoin (B18101) ring, regioselective reduction of a carbonyl group, and a final cationic cyclization coupled with ring expansion. nih.gov This tandem transposition/intramolecular amidoalkylation of cyclic spiro-N-acyliminium species is a key step and leads to the formation of polyheterocyclic systems containing an imidazolidin-2-one nucleus in good to excellent yields (67-99%). nih.gov

Another strategy involves the reaction of 2-(imidazolidin-2-ylideneamino)anilines with carbon disulfide in the presence of triethylamine, which can lead to the formation of 2,3-dihydro-12H-imidazo[2',1':4,5] mdpi.comnih.govresearchgate.netthiadiazino[2,3-b]quinazolin-5-thiones. science24.com

Methodological Advancements in Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency and sustainability of imidazolidin-2-one synthesis.

Optimization of Reaction Conditions through Statistical Analysis

Statistical analysis has been effectively employed to optimize the reaction conditions for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.govresearchgate.netresearchgate.net A study utilizing a pseudo-multicomponent one-pot protocol, which involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI), demonstrated the power of this approach. mdpi.comnih.govresearchgate.netresearchgate.net By systematically evaluating variables, the reaction conditions were optimized, leading to improved yields ranging from 55% to 81%. mdpi.comnih.govresearchgate.netresearchgate.net This method not only enhances efficiency but also aligns with the principles of green chemistry. mdpi.comresearchgate.netresearchgate.net For example, the cyclization of N,N'-dibenzyl-trans-(R,R)-diaminocyclohexane was optimized by testing different solvents and temperatures, with dichloromethane (DCM) at 40 °C providing a 98% yield of the desired imidazolidin-2-one. mdpi.com

The table below shows the effect of different solvents on the cyclization yield of a model compound. mdpi.com

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane (DCM) | 40 | 98 |

Influence of Catalysts and Solvents on Synthetic Outcomes

The synthesis of this compound and its substituted analogs is significantly influenced by the choice of catalysts and solvents, which dictate reaction efficiency, yield, and selectivity. A predominant method for creating substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas. nih.govorganic-chemistry.org In this approach, a catalyst system composed of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a specific ligand is crucial for the outcome. nih.govnih.gov

Research has shown that the ligand choice has a profound impact on the reaction yield. nih.gov For instance, in the synthesis of a 1,3,4-trisubstituted imidazolidin-2-one, the use of Xantphos as a ligand in conjunction with Pd₂(dba)₃ and sodium tert-butoxide (NaOtBu) as a base resulted in a 59% isolated yield. nih.gov In contrast, other phosphine ligands like dppe (1,2-Bis(diphenylphosphino)ethane) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) provided lower yields of the desired product. nih.gov This is often due to the promotion of side reactions, such as oxidative cyclization without the incorporation of the aryl group. nih.gov

Beyond palladium, other metals have proven effective. Gold(I)-catalyzed intramolecular hydroamination of N-allylic ureas offers a highly efficient route to imidazolidin-2-ones. researchgate.net A catalytic system of di-tert-butyl-o-biphenylphosphine gold(I) chloride and silver hexafluoroantimonate in chloroform (B151607) at room temperature leads to excellent yields through a 5-exo hydroamination process. researchgate.net For syntheses utilizing carbon dioxide (CO₂) as a carbonyl source, pure cerium oxide (CeO₂) has been identified as an effective and reusable heterogeneous catalyst. rsc.orgepa.gov This system works efficiently even at low CO₂ pressures. rsc.orgepa.gov

The solvent medium is another critical parameter. The CeO₂ catalytic system shows a strong preference for 2-propanol as a solvent, which provides good selectivity and high yields (78–98%) for a variety of cyclic ureas. rsc.orgepa.gov In other reactions, solvent choice can dramatically alter the reaction pathway. For example, in the cycloaddition of 2-vinylaziridines with isocyanates to form cyclic ureas, dichloromethane (CH₂Cl₂) was found to be the best solvent for selectively forming the desired seven-membered ring product, whereas a polar solvent like N,N-dimethylformamide (DMF) exclusively yielded a five-membered ring by-product. acs.org Similarly, in the hydrogenation of 2-hydroxypyrimidines to form chiral cyclic ureas, a significant rate enhancement was observed when using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent. dicp.ac.cn The use of deep eutectic solvents (DESs), such as a combination of choline (B1196258) chloride and urea, has also been explored as both a catalyst and a reaction medium to improve the sustainability of these syntheses. mdpi.com

| Catalyst System | Solvent | Reactants | Key Finding/Yield | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | N-allylurea derivative and 4-bromotoluene | Yield of 59% for the desired imidazolidin-2-one. Other ligands (dppe, dppf) gave lower yields. | nih.gov |

| [AuCl(IPr)] / AgSbF₆ | Chloroform | N-allylic, N'-aryl ureas | Excellent yields via 5-exo hydroamination. | researchgate.net |

| CeO₂ | 2-Propanol | Diamines and CO₂ | High yields (78–98%) for various cyclic ureas; catalyst is reusable. | rsc.orgepa.gov |

| None (Solvent effect study) | CH₂Cl₂, THF, DMF | 1-Benzyl-2-vinylaziridine and tosyl isocyanate | Solvent dictates product; CH₂Cl₂ favors the 7-membered cyclic urea, while DMF favors a 5-membered ring. | acs.org |

| [Ir(cod)Cl]₂ / (R,S)-PPF-PtBu₂ | Trifluoroethanol (TFE) | 2-Hydroxypyrimidine derivative | TFE dramatically enhances the hydrogenation reaction rate compared to other solvents like toluene. | dicp.ac.cn |

Stereoselective Approaches in Derivative Synthesis

The synthesis of chiral imidazolidin-2-one derivatives is of significant interest due to their prevalence in biologically active molecules and their use as chiral auxiliaries. nih.govjournals.co.zamdpi.com Stereoselective methods are therefore crucial for accessing enantiomerically pure or enriched products.

A powerful strategy is the asymmetric palladium-catalyzed carboamination of N-allylurea derivatives. nih.gov By employing a chiral ligand, it is possible to synthesize enantiomerically enriched 4-substituted imidazolidin-2-ones. For example, a catalyst system comprising Pd₂(dba)₃ and the chiral phosphoramidite (B1245037) ligand (S)-Siphos-PE effectively catalyzes the reaction between N-allylureas and aryl bromides, yielding products with up to 95% enantiomeric excess (ee). nih.gov A noteworthy aspect of this reaction is the influence of additives; the addition of water has been shown to significantly improve enantioselectivities, particularly for substrates with electron-poor aryl halides. nih.gov The mechanism is complex, with evidence suggesting that, unlike other similar reactions, the C–C bond-forming reductive elimination step determines the final stereochemistry. nih.gov

Another elegant approach is the desymmetrization of meso- or prochiral starting materials. Chiral phosphoric acid has been successfully used as a catalyst for the enantioselective desymmetrization of para-quinamines with isocyanates. acs.org This method provides straightforward access to highly functionalized chiral imidazolidin-2-one derivatives in high yields and with excellent enantioselectivities under mild conditions. acs.org

High levels of diastereoselectivity can be achieved through substrate control in intramolecular reactions. The gold(I)-catalyzed 5-exo hydroamination of N-allylic ureas bearing a substituent on the allyl group proceeds with high diastereoselectivity. researchgate.net When the substrate possesses an allylic alkyl, benzyloxymethyl, or acetoxymethyl group, the cyclization leads almost exclusively to the trans-3,4-disubstituted imidazolidin-2-one, with diastereomeric ratios (dr) of ≥50:1. researchgate.net

Furthermore, chiral imidazolidin-2-ones themselves are widely employed as chiral auxiliaries to direct the stereochemical course of various chemical transformations. journals.co.zachim.it Their rigid, C₂-symmetric structures can effectively control the facial selectivity of reactions on substrates attached to one of the nitrogen atoms. journals.co.za This makes them valuable tools in a broad range of asymmetric syntheses, including alkylations and cycloadditions. chim.it

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Reaction of N-allylureas with aryl bromides. Water as an additive improves ee. | Up to 95% ee for 4-substituted imidazolidin-2-ones. | nih.gov |

| Asymmetric Desymmetrization | Chiral Phosphoric Acid | Reaction of para-quinamines with isocyanates. | High yields and high enantioselectivities. | acs.org |

| Diastereoselective Hydroamination | [AuCl(IPr)] / AgSbF₆ | Intramolecular cyclization of N-allylic ureas with allylic substituents. | ≥50:1 dr for trans-3,4-disubstituted imidazolidin-2-ones. | researchgate.net |

| Chiral Auxiliary | C₂-symmetric imidazolidin-2-one | Used as a recoverable auxiliary to direct reactions like cycloadditions. | High diastereoselectivity in various transformations. | journals.co.za |

| Asymmetric Diamination | Pd(II) / Chiral Pyridine-Oxazoline Ligand | Intermolecular diamination of 1,3-dienes with 1,3-dialkylureas. | High yields and excellent enantioselectivities. | mdpi.com |

Reaction Mechanisms and Chemical Transformations

Fundamental Reaction Types Involving the Imidazolidin-2-one Moiety

The imidazolidin-2-one ring system is susceptible to several fundamental reaction types, primarily centered around the reactivity of the carbonyl group and the nitrogen atoms.

The nitrogen atoms in the ring, particularly the N-H proton in a generic imidazolidin-2-one, can be deprotonated to form an anion, which then acts as a potent nucleophile in substitution reactions. In 1-Ethylimidazolidin-2-one, the nitrogen at position 3 still possesses a lone pair of electrons and can participate in nucleophilic attacks, although it is sterically hindered by the ethyl group at position 1. The nitrogen atoms within the imidazolidinone ring can act as nucleophiles, facilitating the formation of various derivatives. atamankimya.com

Table 1: Examples of Nucleophilic Reactions at the Imidazolidin-2-one Core

| Reaction Type | Attacking Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol (after ring opening) |

| Nucleophilic Addition | Hydride ions (from NaBH₄, LiAlH₄) | Ring-opened or reduced products |

Nucleophilic acyl substitution, which proceeds via an addition-elimination mechanism, is a characteristic reaction of carbonyl compounds. chemistrysteps.comwikipedia.org In the context of this compound, this mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk This is followed by the elimination of a leaving group to regenerate the carbonyl double bond. chemistrysteps.comchemguide.co.uk While the cyclic nature of the urea (B33335) makes the ring less prone to elimination compared to acyclic acid chlorides, reactions that lead to ring-opening can be considered a form of this process. chemguide.co.uk For instance, hydrolysis under harsh conditions could proceed through an addition-elimination pathway, resulting in the cleavage of the ring. wikipedia.org

Reactivity of the Imidazolidin-2-one Ring System

The reactivity of the this compound ring is characterized by the presence of both electron-rich and electron-deficient centers, allowing for a range of chemical transformations.

The distribution of electron density in the this compound molecule defines its reactive sites. The primary electrophilic center is the carbonyl carbon, which carries a partial positive charge due to the electronegativity of the adjacent oxygen and nitrogen atoms. youtube.compearson.com The nitrogen atoms and the carbonyl oxygen atom are the main nucleophilic centers, possessing lone pairs of electrons. youtube.comnih.gov

Table 2: Key Reactive Sites in this compound

| Site | Type | Description |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | Susceptible to attack by nucleophiles. youtube.compearson.com |

| Carbonyl Oxygen (C=O) | Nucleophilic | Can be protonated or coordinate to Lewis acids. youtube.com |

The imidazolidin-2-one ring, while generally stable, can undergo ring-opening reactions under specific conditions. This can be facilitated by complexation with metal ions, which can weaken the ring structure. nih.gov For example, the coordination of a metal to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack that leads to ring cleavage. Some synthetic routes to imidazolidin-2-ones involve the ring expansion of smaller heterocycles like aziridines, highlighting the dynamic nature of these ring systems. bioorg.orgacs.org Conversely, ring-closure reactions, such as the intramolecular cyclization of N-allylureas, are common methods for synthesizing the imidazolidin-2-one core. organic-chemistry.org

The metabolic fate of this compound is expected to involve oxidative transformations, typical for many xenobiotics. nih.govlongdom.org Biotransformation processes generally occur in two phases. Phase I reactions introduce or expose polar functional groups through oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 enzymes. nih.govlongdom.org For this compound, oxidation could occur on the ethyl group or the heterocyclic ring itself. For instance, oxidation of the morpholine ring is a key metabolic pathway for the structurally related oxazolidinone antibiotic linezolid. researchgate.net

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.govlongdom.org Potential Phase II pathways for metabolites of this compound could include glucuronidation or sulfation. longdom.org

Elucidation of Reaction Mechanisms

Detailed mechanistic studies, including kinetic investigations and the characterization of transient species, are fundamental to comprehending the role of this compound in catalytic processes. While specific research on the kinetic investigations and intermediate characterization for reactions directly involving this compound is not extensively detailed in the available literature, general principles derived from studies of related imidazolidinone structures can provide valuable insights.

Kinetic studies are essential for determining the rate of a reaction and understanding how it is influenced by various factors such as reactant concentrations, temperature, and the presence of a catalyst. This information is vital for proposing a plausible reaction mechanism. For catalytic reactions involving imidazolidinone derivatives, kinetic analysis often focuses on determining the reaction order with respect to each reactant and the catalyst, as well as calculating the activation energy of the reaction.

Table 1: Hypothetical Kinetic Data for a Catalytic Reaction Involving an Imidazolidinone Derivative

| Experiment | [Substrate] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This table represents a typical format for kinetic data and is for illustrative purposes only, as specific data for this compound was not found in the search results.

The identification and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. slideshare.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are commonly employed to detect and characterize these short-lived species. In some cases, intermediates can be "trapped" by reacting them with a specific agent to form a more stable, isolable compound. slideshare.netnih.gov

In the context of the formation of imidazolidin-2-ones, several intermediates have been proposed based on mechanistic studies of related compounds. For example, in the synthesis of imidazolidin-2-ones from 1,2-diamines and a carbonyl source, a common mechanism involves the initial formation of a carbamate species, which then undergoes intramolecular cyclization. mdpi.com In other synthetic routes, such as the palladium-catalyzed diamination of alkenes, organometallic intermediates are proposed. mdpi.com For organocatalytic reactions involving imidazolidinone catalysts, iminium and enamine intermediates are frequently postulated and have been studied computationally and experimentally. rsc.org

A study on prolinamide-catalyzed aldol reactions successfully detected and identified several imidazolidinone intermediates using ¹H NMR, demonstrating that these species can be directly observed under reaction conditions. rsc.org The characterization of such intermediates provides direct evidence for the proposed catalytic cycle.

Table 2: Potential Intermediates in Reactions Involving Imidazolidinone Scaffolds

| Intermediate Type | Proposed Reaction | Method of Characterization |

| Iminium Ion | Organocatalytic reactions (e.g., Diels-Alder, Michael addition) | Computational studies, NMR spectroscopy |

| Enamine | Organocatalytic reactions (e.g., aldol, alkylation) | NMR spectroscopy, Trapping experiments |

| Carbamate | Synthesis of imidazolidin-2-ones from diamines and CO₂ | Mechanistic proposal based on product analysis |

| Organometallic Complex | Metal-catalyzed cross-coupling reactions | Mechanistic proposal based on known catalytic cycles |

This table provides examples of intermediates that have been identified or proposed in reactions involving the broader class of imidazolidinone compounds.

Applications in Organic Synthesis and Catalysis

1-Ethylimidazolidin-2-one as a Versatile Synthetic Building Block

This compound is recognized as a versatile precursor in multi-step syntheses. Its structure can be incorporated into larger molecules, providing specific steric and electronic properties that are crucial for biological activity and material science applications. The utility of such building blocks is a central theme in medicinal chemistry, where the goal is to construct novel organic compounds with potential therapeutic applications.

The strategic use of this compound and its derivatives is evident in the synthesis of complex, biologically active molecules. These building blocks are particularly valuable in creating structurally rich compounds for drug discovery programs. For instance, an intermediate containing an imidazolidinone ethyl group has been utilized in the synthesis of novel triazole-phenyl-thiazole derivatives. These complex molecules were designed as potential disruptors of Leishmania infantum Trypanothione Reductase, an enzyme crucial for the parasite's survival. The synthetic route involved treating a bromide intermediate that featured the imidazolidinone ethyl moiety to generate an azide (B81097), which then underwent cycloaddition to form the target triazole ring. sigmaaldrich.com

In another example, a derivative of this compound was prepared as part of an effort to identify new inhibitors for the BACE-1 enzyme, a key target in the potential treatment of Alzheimer's disease. nih.gov The synthesis involved using allyl urea (B33335) to construct the substituted 3-ethyl imidazolidin-2-one core, demonstrating the role of this scaffold in building complex structures intended for specific biological targets. nih.gov

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a primary focus of organic chemistry. Current time information in Bangalore, IN.semanticscholar.org The this compound scaffold serves as a valuable precursor for creating more complex heterocyclic systems.

A notable application is in the synthesis of 1,2,3-triazole derivatives. In a multi-step synthesis aimed at producing inhibitors for a parasitic enzyme, a key step involves the 1,3-dipolar cycloaddition of an azide intermediate with a terminal alkyne. sigmaaldrich.com The azide itself was prepared from a bromide precursor carrying an imidazolidinone ethyl group, showcasing how the core structure is used to build another distinct nitrogen-containing heterocyclic ring. sigmaaldrich.com This method highlights the utility of the scaffold in expanding molecular complexity and accessing diverse heterocyclic systems.

Table 1: Synthesis of a Triazole-Phenyl-Thiazole Derivative Using an Imidazolidinone Building Block

| Step | Reactant | Reagents/Conditions | Product | Reference |

| 1 | Bromide intermediate with imidazolidinone ethyl group | Sodium azide, DMSO, 100 °C | Azide intermediate with imidazolidinone ethyl group | sigmaaldrich.com |

| 2 | Azide intermediate | Terminal alkyne, CuSO₄, Sodium ascorbate, H₂O/EtOH | 1,4-disubstituted 1,2,3-triazole derivative | sigmaaldrich.com |

The core structures of many drugs are based on specific molecular scaffolds that are repeatedly found in active compounds. nih.gov The this compound unit has been identified as a component in the development of such pharmaceutically relevant scaffolds.

Its incorporation into potential inhibitors for enzymes like BACE-1 and Leishmania infantum Trypanothione Reductase underscores its importance. sigmaaldrich.comnih.gov In the search for BACE-1 inhibitors, a virtual library of molecules was first generated, leading to the identification of promising candidates that were then synthesized, including a molecule containing the 3-ethyl imidazolidin-2-one structure. nih.gov Similarly, the design of Leishmania enzyme inhibitors utilized the imidazolidinone ethyl group as a key component to mimic a glutamine residue, leading to compounds that were potent dimerization disruptors of the target enzyme. sigmaaldrich.com These examples demonstrate that the this compound motif is a valuable precursor for scaffolds with significant potential in medicinal chemistry.

Catalytic Roles of this compound Derivatives

Beyond its role as a structural component, the imidazolidin-2-one core and its derivatives are involved in the field of catalysis. While direct use of this compound as a catalyst is not widely documented, its structural relatives and the core scaffold itself play roles in both metal-catalyzed and organocatalytic reactions.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. nih.gov Gold(I) complexes have emerged as powerful catalysts for this transformation. nih.gov Research into the gold(I)-catalyzed hydroamination of ethylene (B1197577) with imidazolidin-2-one has shown that the reaction can lead to the formation of 1,3-diethylimidazolidin-2-one (B1624587), a close derivative of the subject compound. semanticscholar.orgnih.gov

In these studies, various gold(I)-phosphine complexes were used as pre-catalysts. The reaction proceeds via the initial formation of this compound (a monohydroamination product), which can then undergo a second hydroamination to yield the final 1,3-diethylimidazolidin-2-one product. semanticscholar.orgnih.gov The efficiency of the catalytic system was found to be highly dependent on the steric bulk of the phosphine (B1218219) ligands attached to the gold center, with bulkier ligands promoting higher conversion rates. semanticscholar.orgnih.gov

Table 2: Gold(I)-Catalyzed Synthesis of 1,3-diethylimidazolidin-2-one via Double Hydroamination

| Catalyst System | Substrates | Product | Conditions | Key Finding | Reference |

| Gold(I) Chloride / Bulky Phosphine Ligand / AgSbF₆ | Imidazolidin-2-one, Ethylene | 1,3-diethylimidazolidin-2-one | 1,4-dioxane, 60-100 °C, 1-4 bar C₂H₄ | Full conversion to the double hydroamination product was achieved with sterically demanding phosphine ligands. | semanticscholar.orgnih.gov |

The design of ligands is central to transition metal catalysis, as they modulate the metal center's reactivity, stability, and selectivity. sigmaaldrich.com While specific examples of ligands derived directly from this compound for transition metal catalysis are not prominent, the broader imidazolidine (B613845) framework is a cornerstone of modern ligand design, particularly in the form of N-heterocyclic carbenes (NHCs). sigmaaldrich.com

NHCs are powerful ligands that form strong bonds with metal centers, and they are typically generated from imidazolium (B1220033) salts, the unsaturated analogs of the imidazolidinone ring. sigmaaldrich.com Furthermore, chiral imidazolidinones have been extensively developed as highly effective organocatalysts, particularly for activating α,β-unsaturated aldehydes and ketones toward various asymmetric transformations through the formation of iminium ions. princeton.edu Additionally, related structures such as ligands derived from 2-imino-1-methylimidazolidin-4-one have been used to create transition metal complexes with antimicrobial and antioxidant properties, demonstrating the versatility of the general scaffold in coordination chemistry. researchgate.net These examples show the broad relevance of the imidazolidine core in catalysis, even if the specific application of this compound as a transition metal ligand is a more niche area.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, allow for the detailed investigation of the electronic structure and energy of molecules. wikipedia.org These methods can be broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost. wikipedia.orgkarazin.ua Such calculations are instrumental in elucidating the conformational preferences and predicting the reactivity of 1-Ethylimidazolidin-2-one.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For a flexible molecule like this compound, which contains a five-membered ring and an ethyl group, multiple conformations are possible due to rotation around single bonds. libretexts.org

The imidazolidinone ring can adopt various puckered conformations, such as envelope and twist forms, to minimize angle and torsional strain. pharmacy180.com The orientation of the ethyl group relative to the ring further increases the number of possible conformers. Quantum chemical calculations can be employed to determine the geometry of these different conformers and their corresponding energies. ethz.ch By identifying the lowest energy conformations, it is possible to predict the most stable and, therefore, the most populated structures of the molecule at a given temperature. lumenlearning.com

The relative energies of different conformers are influenced by a combination of factors, including steric hindrance between the ethyl group and the ring, and electronic effects within the urea (B33335) moiety of the imidazolidinone ring. libretexts.org Computational studies on similar cyclic systems, such as 5-benzylimidazolidin-4-one derivatives, have shown that even small energy differences of a few kcal/mol can significantly influence the conformational equilibrium. ethz.ch

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates a hypothetical energy landscape for different conformers of this compound, as could be determined by quantum chemical calculations. The "Global Minimum" represents the most stable conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

| Conformer A (Global Minimum) | 0.00 | N-C-C-H: 180 (anti) |

| Conformer B | 1.5 | N-C-C-H: 60 (gauche) |

| Conformer C | 1.8 | N-C-C-H: -60 (gauche) |

| Conformer D (Ring Puckering) | 3.2 | Varies |

Note: This table is for illustrative purposes and the values are not based on actual experimental data for this compound.

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction, which allows for the prediction of reaction pathways and the identification of transition states. ufl.eduarxiv.org The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. ufl.edu Understanding its structure and energy is crucial for predicting reaction rates and mechanisms.

For this compound, these methods could be used to explore various reactions, such as its synthesis, degradation, or its interaction with other molecules. For example, in the context of its synthesis, computational models could elucidate the mechanism of cyclization from a precursor molecule.

The analysis of the transition state involves determining its geometry, vibrational frequencies (one of which will be an imaginary frequency corresponding to the reaction coordinate), and energy relative to the reactants and products. ufl.edu This information provides insight into the electronic and structural changes that occur during the reaction. rsc.org Computational techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations can be used to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the desired species.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a large biomolecule, typically a protein. scispace.com These methods are central to structure-based drug design and help in understanding the molecular basis of a ligand's biological activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijcr.info The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. diva-portal.org

Kinases: Protein kinases are a major class of drug targets, particularly in cancer therapy. nih.gov If this compound or its derivatives were to be investigated as kinase inhibitors, molecular docking could be used to predict how they might bind to the ATP-binding site of a specific kinase. accscience.com The docking score would provide an estimate of the binding affinity, helping to prioritize compounds for experimental testing. ijcr.info

G-Protein Coupled Receptors (GPCRs): GPCRs are another important family of drug targets involved in a wide range of physiological processes. nih.govosti.gov Docking studies could explore the potential of this compound derivatives to bind to the orthosteric or allosteric sites of a GPCR. osti.gov Given the flexibility of GPCRs, ensemble docking or induced-fit docking protocols might be employed to account for receptor conformational changes upon ligand binding. nih.gov

MD simulations can further refine the docked poses and provide a more accurate estimation of binding free energy by simulating the dynamic behavior of the ligand-protein complex over time. osti.gov

Once a plausible binding pose is obtained from molecular docking, a detailed analysis of the interactions between the ligand and the protein can be performed. researchgate.net This ligand-protein interaction profiling is crucial for understanding the determinants of binding affinity and selectivity. nih.gov

The interactions can be categorized into several types:

Hydrogen bonds: The carbonyl oxygen and the NH groups of the imidazolidinone ring are potential hydrogen bond donors and acceptors.

Van der Waals interactions: The ethyl group and the hydrocarbon backbone of the ring can form non-polar interactions with hydrophobic residues in the binding pocket.

Electrostatic interactions: The polar nature of the urea moiety can lead to favorable electrostatic interactions with charged or polar residues.

Visualizing these interactions in 2D or 3D provides valuable insights for medicinal chemists to guide the optimization of the ligand, for instance, by adding or modifying functional groups to enhance specific interactions and improve binding affinity or selectivity. researchgate.net

Table 2: Hypothetical Ligand-Protein Interactions for this compound

This table illustrates the types of interactions that could be identified through molecular docking and interaction profiling for a hypothetical protein target.

| Protein Residue | Interaction Type with this compound |

| Asp145 | Hydrogen bond with NH group |

| Gln102 | Hydrogen bond with C=O group |

| Leu83 | Van der Waals interaction with ethyl group |

| Val65 | Van der Waals interaction with imidazolidinone ring |

| Tyr85 | π-stacking with the urea moiety (if applicable) |

Note: This table is for illustrative purposes and the residues and interactions are hypothetical.

In Silico Screening and Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. qima-lifesciences.com This approach can be either ligand-based or structure-based.

If a set of molecules with known activity against a particular target is available, ligand-based methods can be used to identify other molecules with similar properties. If the 3D structure of the target protein is known, structure-based virtual screening (e.g., high-throughput docking) can be performed to screen large compound databases for potential binders. qima-lifesciences.com

For this compound, these methodologies could be applied in several ways:

Scaffold Hopping: Using the this compound scaffold as a starting point, virtual libraries of related compounds could be generated and screened against various biological targets to identify potential new activities.

Lead Optimization: If this compound were identified as a hit for a particular target, computational methods could be used to design and evaluate modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov This could involve, for example, exploring different substituents on the ethyl group or the imidazolidinone ring.

The integration of these computational approaches provides a powerful and cost-effective strategy to accelerate the process of drug discovery and development, from initial hit identification to lead optimization. scispace.com

Virtual High-Throughput Screening (vHTS) for Lead Identification

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of chemical compounds against a biological target to identify potential "hits". nih.gov This in silico approach is faster and more cost-effective than its experimental counterpart (HTS), allowing researchers to prioritize a smaller, more promising set of molecules for laboratory synthesis and testing. researchgate.net The process can be either structure-based, requiring the 3D structure of the target protein, or ligand-based, which uses the properties of known active compounds.

In the context of imidazolidin-2-one derivatives, vHTS can be employed to explore vast virtual chemical spaces to identify novel compounds containing this scaffold that are predicted to bind to a specific target. For instance, a research collaboration aimed at discovering new treatments for visceral leishmaniasis utilized a pre-competitive virtual screening model. nih.gov This effort involved probing proprietary pharmaceutical company libraries with known anti-leishmanial hits to identify new chemotypes. nih.gov

A typical vHTS workflow involving an imidazolidin-2-one scaffold might proceed as follows:

Library Preparation: A large database of virtual compounds, which could include many imidazolidin-2-one derivatives, is compiled.

Target Selection: A protein target implicated in a disease is chosen.

Screening: Using docking software, the library is screened against the active site of the target protein.

Hit Selection: Compounds are ranked based on their predicted binding affinity (docking score). Those with the best scores, good predicted ADME (absorption, distribution, metabolism, and excretion) properties, and novel chemical structures are selected as hits.

An innovative "Booster" in silico screening process was used to elaborate on an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, which, while not an imidazolidin-2-one, exemplifies the collaborative virtual screening approach that could be applied. nih.gov

| vHTS Step | Description | Relevance to Imidazolidin-2-one |

| Library Curation | Assembling large virtual databases of small molecules. | Libraries can be specifically enriched with diverse imidazolidin-2-one derivatives to explore their potential against various targets. |

| Similarity Searching | Using a known active molecule (a "query") to find similar compounds in a database. | If a known drug contains the imidazolidin-2-one scaffold, this method can find new, related compounds with potentially improved properties. nih.gov |

| Docking-Based Screening | Predicting the binding pose and affinity of molecules in a target's active site. | Can identify novel imidazolidin-2-one-based compounds that are predicted to bind effectively to a disease-relevant protein. nih.gov |

| Hit Triaging | Filtering and prioritizing hits based on scores, chemical diversity, and predicted properties. | Ensures that the most promising imidazolidin-2-one candidates are selected for further experimental validation. |

Free Energy Perturbation (FEP) Modeling for Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the difference in binding free energy between two related ligands. mpg.denih.gov FEP simulations provide a more accurate prediction of ligand binding affinity than standard docking scores because they account for the dynamic nature of the protein-ligand complex and the energetic contributions of the surrounding solvent. The method involves creating a non-physical ("alchemical") pathway that gradually transforms one molecule into another over a series of steps, allowing for the calculation of the free energy change. mpg.de

A notable study applied FEP to understand the structure-activity relationships of a series of hERG channel blockers, which included a compound with a 2-imidazolidinone headgroup. mpg.de The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. The researchers performed FEP calculations to determine the relative binding free energy difference between two closely related ligands, one with a 2-imidazolidinone and the other with a 2-imidazolidinethione. mpg.de

The FEP calculations were conducted using a series of molecular dynamics (MD) simulations. The results were then compared with experimental IC₅₀ values (the concentration of an inhibitor required to block 50% of the biological activity). The study demonstrated an excellent agreement between the calculated binding free energies and the experimental data, validating the use of FEP for accurately predicting the affinity of compounds containing the imidazolidin-2-one moiety. mpg.de

| Compound | Headgroup | Experimental ΔG (kcal/mol) | Calculated ΔG (kcal/mol) (LIE Method) | Unsigned Error (kcal/mol) |

| Compound 3 | Imidazolidin-2-one | -8.7 | -8.7 | 0.0 |

| Compound 10 | Imidazolidinethione | -9.0 | -8.4 | 0.6 |

| Other Analogues | Varied | -9.8 to -8.7 | -9.5 to -8.4 | 0.1 to 0.7 |

Data adapted from Stary et al., Biochemistry, 2011. mpg.de The study utilized the Linear Interaction Energy (LIE) method, which is related to FEP, to achieve these results. The close correlation highlights the predictive power of such computational techniques. mpg.de

Structure-Based Drug Design (SBDD) Applications

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize drug candidates. nih.govresearchgate.net By visualizing how a ligand binds to its target at the atomic level, medicinal chemists can make rational modifications to improve its potency, selectivity, and pharmacokinetic properties. Molecular docking, a key component of SBDD, predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov

The imidazolidin-2-one scaffold has been successfully incorporated into potent inhibitors using SBDD principles. In one study, researchers aimed to develop novel dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and ROS1, two important targets in cancer therapy. nih.gov They replaced a bulky piperidine (B6355638) fragment in the known inhibitor ceritinib (B560025) with a substituted imidazolidin-2-one moiety. nih.gov

Molecular docking studies were performed to understand how these new compounds interacted with the active sites of wild-type and mutant ALK, as well as ROS1. The docking results for the most potent compound, compound 15 , revealed key interactions that explained its high activity. For example, the imidazolidin-2-one core was able to form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a critical interaction for potent inhibition. nih.gov This rational design approach, guided by computational modeling, led to the discovery of a compound with excellent inhibitory activity and favorable pharmacokinetic profiles. nih.gov

| Target Protein | Key Interacting Residues | Interaction with Imidazolidin-2-one Moiety |

| ALK (wild-type) | Met1199, Glu1197 | Hydrogen bond formation with the N-H and C=O groups. nih.gov |

| ALK (G1202R mutant) | Arg1202, Leu1196 | The scaffold fits into the binding pocket, maintaining key interactions despite the mutation. nih.gov |

| ROS1 | Leu2086, Gly2087 | Forms hydrogen bonds with the backbone of the hinge region. nih.gov |

This table summarizes the computationally predicted binding interactions for a lead compound containing the imidazolidin-2-one scaffold, as described by Li et al., European Journal of Medicinal Chemistry, 2019. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies

Overview of Biological Activities of Imidazolidin-2-one Scaffolds

The imidazolidin-2-one moiety is a key structural component in numerous FDA-approved drugs, including the antihypertensive agent imidapril (B193102) and the antibiotic azlocillin. mdpi.com Its prevalence in pharmaceuticals underscores its significance as a "privileged" structure. The therapeutic potential of its derivatives is extensive, covering a wide spectrum of activities. Researchers have successfully synthesized and investigated imidazolidin-2-one derivatives for anti-inflammatory, analgesic, anticonvulsant, antimalarial, and anxiolytic properties. nih.govscialert.net Furthermore, this scaffold has been explored for its utility in developing agents with immunosuppressive, anticoagulant, and various other pharmacological effects, demonstrating its broad and significant role in drug discovery. scialert.netdoi.org

Specific Biological Activities of 1-Ethylimidazolidin-2-one and its Derivatives

While research focusing exclusively on this compound is limited, extensive studies on its derivatives, particularly those with substitutions on the nitrogen atoms, provide significant insights into the structure-activity relationships (SAR) that govern their biological effects.

Derivatives of the imidazolidin-2-one scaffold have shown notable antimicrobial properties. The core structure is often incorporated into more complex molecules to enhance their activity against various pathogens. Studies on related five-membered heterocyclic compounds like thiazolidinones, which share structural similarities, have demonstrated that the introduction of different substituents can lead to potent antibacterial and antifungal agents. For example, certain 2,4-disubstituted thiazolidinone derivatives have shown significant activity against Gram-positive bacteria such as Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa, and fungi. nih.govnih.gov

In many heterocyclic compounds, the nature of the substituents on the ring system is crucial for determining the spectrum and potency of antimicrobial action. uobaghdad.edu.iqsysrevpharm.org For imidazolidinone derivatives, modifications can influence the molecule's ability to penetrate microbial cell walls or interact with specific enzymes. While specific data on this compound is not detailed, the principle of substituent-driven activity is well-established for this class of compounds. drugdesign.org

Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | Good antibacterial activity with MIC values ranging from 0.008–0.24 mg/mL. | nih.gov |

| 2,4-Disubstituted thiazolidinone derivatives | Bacillus subtilis, Pseudomonas aeruginosa, Streptomyces species | Varying degrees of antimicrobial activity. | nih.gov |

| Imidazolin-5-one Schiff's bases | E. coli, P. aeruginosa, B. subtilis, S. aureus, A. niger, C. albicans | Generally low activity against the tested microorganisms. | orientjchem.org |

The imidazolidin-2-one scaffold is a prominent feature in the design of novel anticancer agents. mdpi.com Research into N-arylsulfonylimidazolidinones, for instance, has identified compounds with potent cytotoxic activity against various human cancer cell lines, including colon (HCT116) and lung (A549, NCI-H460) cancer cells. nih.gov Structure-activity relationship studies of these derivatives revealed that the 4-phenyl-l-benzenesulfonylimidazolidinone structure is a critical pharmacophore for activity. nih.gov

Another series of compounds, 1,3-bis(arenesulfonyl)imidazolidin-2-ones, demonstrated significant inhibitory effects, particularly against lung cancer (HOP-92) and renal cancer (CAKI-1, UO-31) cell lines. nih.gov In contrast, the corresponding 1-(arenesulfonyl)imidazolidin-2-ones showed weaker inhibition, highlighting that substitution at both nitrogen atoms of the imidazolidinone ring can be crucial for enhancing anticancer potency. nih.gov

Derivatives of the related 2-thioxoimidazolidin-4-one have also been synthesized and evaluated, with some compounds showing good antiproliferative activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. nih.gov These studies collectively underscore the importance of the imidazolidin-2-one core in developing new antiproliferative agents and demonstrate that substituents on the nitrogen atoms play a pivotal role in modulating this activity.

Table 2: Anticancer Activity of Selected Imidazolidin-2-one Derivatives

| Compound Series | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| N-Arylsulfonylimidazolidinones | HCT116 (colon), A549 (lung), NCI-H460 (lung) | Carbamate analogs exhibited superior cytotoxicity compared to doxorubicin. | nih.gov |

| 1,3-Bis(arenesulfonyl)imidazolidin-2-ones | HOP-92 (lung), CAKI-1 (renal), UO-31 (renal) | Showed good inhibitory effects; significantly more active than monosulfonylated analogs. | nih.gov |

| 3-Substituted-4-oxo-imidazolidin-2-(1H)-thiones | HepG-2 (liver), HCT-116 (colon) | Certain derivatives induced cell cycle arrest and apoptosis. | nih.gov |

| Imidazolidine-2,4-dione derivatives | MCF-7 (breast) | One derivative showed high activity with an LD50 of 20.4 μg/mL. | scialert.netdoi.org |

The imidazolidine (B613845) scaffold has been investigated for its effects on the central nervous system (CNS). Early research identified 1-aminoalkyl-3-aryl derivatives of 2-imidazolidinone and its thione analog as CNS depressants. This indicates that the core structure, when appropriately substituted, can interact with neurological targets.

More recent studies on related imidazoline (B1206853) derivatives have explored their potential for exerting specific cardiac actions, such as bradycardic (heart rate slowing) effects, which are mediated through neurological pathways. nih.gov The synthesis of various derivatives has allowed for the exploration of structure-activity relationships, revealing that the nature and position of substituents on the imidazoline ring system are critical for this novel cardiac activity. nih.gov While not directly neuroleptic, this activity points to the neuromodulatory potential of the broader class of molecules to which this compound belongs.

Derivatives of the closely related imidazoline structure are well-known for their interaction with adrenoceptors. Specifically, certain imidazoline derivatives act as antagonists of alpha-2 (α2) adrenoceptors, which are involved in regulating neurotransmitter release and cardiovascular function. nih.gov This antagonism can reverse the adrenaline-induced inhibition of insulin (B600854) secretion, a process mediated by these receptors. nih.gov

Furthermore, the imidazoline framework is central to the development of ligands for positron emission tomography (PET) imaging. PET ligands are crucial tools for visualizing and studying biological targets in the brain and other organs in vivo. researchgate.net Ligands targeting the imidazoline₂ binding site (I₂BS) have been developed to study conditions characterized by gliosis, such as neurodegenerative disorders. researchgate.netresearchgate.net For example, [¹⁸F]FEBU, an ¹⁸F-labeled I₂R-selective ligand, has been evaluated in rodents and showed high specific binding in I₂R-rich brain regions like the hypothalamus. researchgate.netnih.gov The development of such imaging agents highlights the scaffold's utility in creating sophisticated tools for neuroscience research. nih.gov

Antioxidant Properties

The imidazolidin-2-one chemical class, referred to more broadly as 2-imidazolones, has demonstrated notable antioxidant capabilities in various assays. These compounds are recognized for their potential to neutralize free radicals and protect cells from oxidative damage.

Research has shown that 2-imidazolones can react with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), a standard method for evaluating antioxidant activity. nih.gov While they react at a slower rate compared to their thione counterparts (2-imidazolthiones), the interaction is significant. nih.gov Furthermore, studies have demonstrated that most 2-imidazolone and 2-imidazolthione compounds effectively protect both porcine and bovine erythrocytes from hemolysis caused by t-butyl hydroperoxide, indicating a cell-protective effect against oxidative stress. nih.gov Related structures, such as 2-thioxo imidazolidin-4-ones, have also shown the ability to increase levels of glutathione (B108866) (GSH), catalase, and total antioxidants in rats subjected to oxidative stress. sciencescholar.us

| Compound Class | Assay / Model | Observed Effect | Reference |

|---|---|---|---|

| 2-Imidazolones | DPPH free radical reaction | Reacted with DPPH, indicating free radical scavenging ability. | nih.gov |

| 2-Imidazolones | t-Butyl hydroperoxide-induced hemolysis | Protected porcine and bovine erythrocytes from hemolysis. | nih.gov |

| 2-Thioxo Imidazolidin-4-ones | In vivo (rats with H₂O₂-induced oxidative stress) | Significantly elevated serum GSH, Catalase, and total antioxidant concentrations. | sciencescholar.us |

| Benzimidazolin-2-ones | Antioxidant evaluation | 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one showed the highest antioxidant activity in the tested series. | researchgate.net |

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the biological activity of a chemical scaffold. For imidazolidin-2-one derivatives, these investigations have provided insights into the key structural features required for target interaction and have guided the development of more potent and selective compounds.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore represents the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For inhibitors based on the imidazolidin-2-one scaffold, several key pharmacophoric features have been identified. The core ring structure itself serves as a rigid scaffold, positioning substituent groups in a defined three-dimensional space. Essential features often include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the ring can act as hydrogen bond donors, while the carbonyl oxygen at the 2-position serves as a critical hydrogen bond acceptor. These interactions are fundamental for anchoring the molecule within the active site of an enzyme.

Hydrophobic/Aromatic Regions: Substituents attached to the nitrogen or carbon atoms of the ring can engage in hydrophobic or aromatic interactions with nonpolar pockets in the target protein.

Substitution Vectors: The positions on the imidazolidinone ring (e.g., N1, N3, C4, C5) provide vectors for chemical modification, allowing for the attachment of various functional groups designed to interact with specific subsites of the target enzyme. For instance, in the development of matrix metalloproteinase (MMP) inhibitors, the substituent at the P1' position is a key determinant of potency and selectivity. nih.gov

Modulatory Effects of Substituents on Potency and Selectivity

The modification of substituents on the imidazolidin-2-one ring has a profound impact on the potency and selectivity of the resulting analogs. A clear example of this is seen in the development of inhibitors for matrix metalloproteinase-13 (MMP-13), an enzyme involved in osteoarthritis.

In a study designing 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as MMP-13 inhibitors, the group attached to the P1' binding site of the enzyme was systematically varied. The results demonstrated that subtle changes to this substituent could alter the inhibitory concentration (IC₅₀) by several orders of magnitude. Analogs featuring a 4-(4-fluorophenoxy)phenyl group or a 4-(naphth-2-yloxy)phenyl group at this position displayed exceptionally high potency, with IC₅₀ values of 3 nM and 4 nM, respectively. nih.gov This highlights how specific aromatic and hydrophobic substituents can be strategically employed to maximize interactions with the target and enhance inhibitory power.

| Analog Reference | P1' Substituent Group | MMP-13 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4a | 4-(4-Fluorophenoxy)phenyl | 3 | nih.gov |

| 4h | 4-(Naphth-2-yloxy)phenyl | 4 | nih.gov |

Development of Novel Analogs with Improved Biological Profiles

Building upon SAR insights, researchers have successfully developed novel analogs based on the imidazolidin-2-one scaffold with improved or new biological activities. The discovery of potent MMP-13 inhibitors is a direct result of such efforts, where a pyrrolidinone scaffold was structurally modified into a novel series of imidazolidinone-based inhibitors to achieve superior potency. nih.gov

Similarly, the identification of the imidazolidinone scaffold as a promising starting point for BACE-1 inhibitors has led to the synthesis of new compound libraries aimed at treating Alzheimer's disease. whiterose.ac.uk In other research, the conversion of 2-aminochromones into their imidazolidinone analogues was found to increase their cytotoxic activities against cancer cell lines, demonstrating that the incorporation of the imidazolidin-2-one moiety can be a strategy to enhance a desired biological effect. researchgate.net The continued exploration of synthetic methodologies for this scaffold facilitates the creation of diverse derivatives for screening against a wide range of biological targets. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1-ethylimidazolidin-2-one and its derivatives are effective, the future necessitates the exploration of more efficient, economical, and environmentally benign synthetic routes.

Green Chemistry Approaches : A significant push towards "green" synthesis is anticipated. This includes the use of non-toxic, biodegradable reagents and solvents. nih.govnih.gov Research into microwave-assisted synthesis, for example, has shown promise in accelerating reaction times and improving yields for related imidazolidinone derivatives. researchgate.netumsida.ac.id Another green approach involves utilizing carbon dioxide (CO2) as a C1 building block, which is an environmentally friendly alternative to hazardous reagents like phosgene (B1210022). rsc.orgorganic-chemistry.org The use of catalysts such as pure cerium oxide (CeO2) has demonstrated high efficiency in the synthesis of cyclic ureas from CO2 and diamines. rsc.org

Catalytic Innovations : The development of novel catalysts is crucial for advancing synthetic efficiency. This includes both metal-based and organocatalytic systems. mdpi.com For instance, phase transfer catalysis has been effectively used in the N-alkylation step for producing related unsaturated cyclic ureas. nih.gov Research into reusable heterogeneous catalysts, like CeO2, for direct synthesis from CO2 and diamines is a promising area. rsc.org Additionally, ruthenium pincer complexes have been shown to catalyze urea (B33335) synthesis directly from methanol and amines without the need for additives. organic-chemistry.org

One-Pot and Multicomponent Reactions : To streamline synthetic processes, one-pot and pseudo-multicomponent protocols are being explored. mdpi.com These strategies improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. A pseudo-multicomponent one-pot protocol has been successfully developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, demonstrating the potential for more sustainable and efficient manufacturing. mdpi.com

Novel Starting Materials : The exploration of alternative and readily available starting materials is another key research direction. nih.govmdpi.com For example, methods utilizing (2,2-diethoxyethyl)ureas and various C-nucleophiles have been developed for the regioselective synthesis of substituted imidazolidinones. nih.govmdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Green Synthesis | Use of CO2, microwave irradiation, biodegradable materials. nih.govnih.govresearchgate.netumsida.ac.idrsc.org | Reduced environmental impact, increased safety. |

| Catalytic Methods | Phase transfer catalysis, heterogeneous catalysts (e.g., CeO2), metal complexes (e.g., Ruthenium). nih.govrsc.orgorganic-chemistry.org | High efficiency, reusability of catalysts, milder reaction conditions. |

| One-Pot Reactions | In-situ formation of intermediates, sequential reactions without isolation. mdpi.com | Increased efficiency, reduced waste, cost-effective. |

| Novel Precursors | Exploration of alternative starting materials like (2,2-diethoxyethyl)ureas. nih.govmdpi.com | Access to diverse derivatives, potentially lower cost. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the underlying mechanisms of reactions involving the this compound core is paramount for optimizing existing synthetic routes and designing new ones.